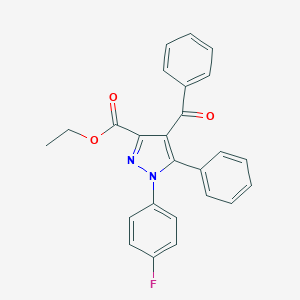![molecular formula C21H27N5OS B292384 4-(3,4-dimethyl-7-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl ethyl ether](/img/structure/B292384.png)
4-(3,4-dimethyl-7-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl ethyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4-dimethyl-7-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl ethyl ether is a complex organic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyridazine core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethyl-7-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl ethyl ether typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[3,4-d]pyridazine core, followed by the introduction of the ethoxyphenyl, dimethyl, and pyrrolidinyl groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and thiols. The reaction conditions often involve heating under reflux, the use of catalysts, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve high purity and consistent quality suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,4-dimethyl-7-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl ethyl ether can undergo various chemical reactions, including:
Oxidation: Conversion of thioether to sulfoxide or sulfone.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation at specific positions on the aromatic ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reaction conditions can vary from mild to harsh, depending on the desired transformation .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives. These products can further undergo additional transformations to yield more complex molecules .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of 4-(3,4-dimethyl-7-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl ethyl ether involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby exerting its anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives
- Indole derivatives
Uniqueness
4-(3,4-dimethyl-7-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-2H-pyrazolo[3,4-d]pyridazin-2-yl)phenyl ethyl ether stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for drug development and other applications .
Propriétés
Formule moléculaire |
C21H27N5OS |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
2-(4-ethoxyphenyl)-3,4-dimethyl-7-(2-pyrrolidin-1-ylethylsulfanyl)pyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C21H27N5OS/c1-4-27-18-9-7-17(8-10-18)26-16(3)19-15(2)22-23-21(20(19)24-26)28-14-13-25-11-5-6-12-25/h7-10H,4-6,11-14H2,1-3H3 |
Clé InChI |
YVEXVFVRGDSMHQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=C3C(=NN=C(C3=N2)SCCN4CCCC4)C)C |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(=C3C(=NN=C(C3=N2)SCCN4CCCC4)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,4-dimethyl-2-(4-methylphenyl)-7-(4-phenyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292302.png)
![7-chloro-2-(3-chlorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292303.png)
![7-[(4-chlorobenzyl)sulfanyl]-3,4-dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292304.png)
![ethyl 5-amino-1-[2-(2-fluorophenyl)-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazin-7-yl]-1H-pyrazole-4-carboxylate](/img/structure/B292307.png)
![ethyl (3Z)-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292308.png)
![ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292310.png)
![ethyl (3E)-2-amino-7-imino-3-[(4-sulfamoylphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292311.png)
![(4Z)-4-[(3-chlorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazolidin-3-one](/img/structure/B292316.png)
![(4Z)-5-imino-4-[(3-methoxyphenyl)hydrazinylidene]-1-phenylpyrazolidin-3-one](/img/structure/B292317.png)

![Ethyl 7-anilino-1-(4-fluorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292320.png)
![Ethyl 7-anilino-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292321.png)


